molecular formula C10H14F6N2O4 B8017758 1-(Azetidin-3-yl)azetidine ditrifluoroacetate

1-(Azetidin-3-yl)azetidine ditrifluoroacetate

Cat. No.: B8017758
M. Wt: 340.22 g/mol
InChI Key: YIAHMWBONZOCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)azetidine ditrifluoroacetate is a compound that features a unique structure with two azetidine rings and a trifluoroacetate group. Azetidine is a four-membered nitrogen-containing ring, which is relatively rare in organic chemistry. The trifluoroacetate group adds to the compound’s stability and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)azetidine ditrifluoroacetate typically involves the reaction of azetidine derivatives with trifluoroacetic acid. One common method is the reaction of 1-(azetidin-3-yl)azetidine with bis(trifluoroacetic acid) under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications. Techniques such as crystallization, distillation, and chromatography are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)azetidine ditrifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine-2-one derivatives, while reduction could produce azetidine derivatives with reduced functional groups.

Scientific Research Applications

1-(Azetidin-3-yl)azetidine ditrifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)azetidine ditrifluoroacetate involves its interaction with specific molecular targets. The azetidine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoroacetate group can enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)azetidine ditrifluoroacetate is unique due to its dual azetidine rings and the presence of the trifluoroacetate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(azetidin-1-ium-3-yl)azetidin-1-ium;2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2C2HF3O2/c1-2-8(3-1)6-4-7-5-6;2*3-2(4,5)1(6)7/h6-7H,1-5H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAHMWBONZOCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH+](C1)C2C[NH2+]C2.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.